molecular formula C25H40O5 B12784918 Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate CAS No. 6170-18-9

Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate

Cat. No.: B12784918
CAS No.: 6170-18-9
M. Wt: 420.6 g/mol
InChI Key: COXXOOWTEWCQRW-OQRGXACUSA-N
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Preparation Methods

The synthesis of Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate can be achieved through several synthetic routes. One common method involves the acetylation of Allopregnane-3beta,17alpha,20beta-triol. This process typically uses acetic anhydride in the presence of a base such as pyridine to form the diacetate derivative . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization from solvents like pentane .

Chemical Reactions Analysis

Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate involves its interaction with steroid receptors in the body. It can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function. The molecular targets and pathways involved include the glucocorticoid receptor and the mineralocorticoid receptor, which play key roles in regulating various physiological processes .

Comparison with Similar Compounds

Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific acetylation pattern, which can influence its biological activity and chemical reactivity .

Properties

CAS No.

6170-18-9

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-acetyloxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H40O5/c1-15(29-16(2)26)25(28)13-10-22-20-7-6-18-14-19(30-17(3)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h15,18-22,28H,6-14H2,1-5H3/t15-,18+,19+,20-,21+,22+,23+,24+,25+/m1/s1

InChI Key

COXXOOWTEWCQRW-OQRGXACUSA-N

Isomeric SMILES

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)OC(=O)C

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O)OC(=O)C

Origin of Product

United States

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